![molecular formula C14H14N2O5 B613137 H-Asp-AMC CAS No. 219138-13-3](/img/structure/B613137.png)
H-Asp-AMC
Overview
Description
H-Asp-AMC, also known as H-Asp(AMC)-OH, is an amino acid derivative and a fluorescent dye . It does not inhibit glycine transport at a concentration of 0.25 mM .
Synthesis Analysis
While specific synthesis methods for H-Asp-AMC were not found, there are general methods for synthesizing similar compounds. For instance, di- and tri-peptidyl aldehydes have been synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors . Another method involves the Fmoc synthesis, purification, and mass spectral analysis of the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH from phosphophoryn, a protein involved in dentine mineralization .
Molecular Structure Analysis
H-Asp-AMC has a molecular weight of 290.27 and a formula of C14H14N2O5 . It contains a total of 36 bonds: 22 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 hydroxyl group .
Physical And Chemical Properties Analysis
H-Asp-AMC has a molecular weight of 290.27 and a formula of C14H14N2O5 . It should be stored away from direct sunlight, at -20°C for 3 years in powder form, or at -80°C for 1 year in solvent .
Scientific Research Applications
Biomarker for Diagnostics and Clinical Studies
H-Asp-AMC is used in the validation of Aspartylglucosaminidase (AGA) activity assay for human serum samples . This assay is crucial in establishing a biomarker for diagnostics and clinical studies . The validated AGA activity assay is suitable for the assessment of AGA activity in the serum of healthy donors and AGU patients, and it can be used for diagnostics of AGU and, potentially, for following a treatment effect .
Enzyme Activity Measurement
The measurement of AGA enzyme activity in human fibroblasts and leucocytes using a fluorometric substrate Asp-AMC (L-Aspartic acid β-(7-amido-4-methylcoumarin)) was originally proposed by Mononen et al. and Voznyi et al . This method is widely used in scientific research to measure enzyme activity.
Inhibitor for Human Caspase-3
H-Asp-AMC is used in the development of inhibitors for human caspase-3 . Caspase-3 plays a pivotal role as an executioner of apoptosis, hydrolyzing several proteins including the nuclear enzyme poly (ADP-ribose)polymerase (PARP) . Inhibiting this protease has been widely performed for therapeutic utility .
Drug Development
H-Asp-AMC is used in drug development, particularly in the development of di- and tri-peptidyl aldehydes . These compounds inhibit in vitro human caspase-3 competitively .
Impairing Apoptosis in Human Cells
The most effective caspase-3 inhibitor, which includes H-Asp-AMC, impairs apoptosis in human DLD-1 colon adenocarcinoma cells .
In Silico Studies
H-Asp-AMC is used in in silico studies to investigate the binding mode of human caspase-3 inhibitors . The comparative analysis of human caspase-3 inhibitors indicates that the t Leu-Asp sequence is pivotal for satisfactory enzyme inhibition .
Mechanism of Action
Target of Action
H-Asp-AMC is a fluorescent dye and an amino acid derivative . It is primarily used in biochemical assays to measure the activity of certain enzymes, particularly proteases . The primary targets of H-Asp-AMC are these enzymes, such as cathepsins B and L .
Mode of Action
H-Asp-AMC works by acting as a substrate for the target enzymes. The enzymes cleave the compound, separating the AMC (7-amino-4-methylcoumarin) moiety. This cleavage results in the release of fluorescence, which can be measured . The intensity of the fluorescence is directly proportional to the enzymatic activity.
Biochemical Pathways
The biochemical pathways affected by H-Asp-AMC are those involving the target enzymes. For instance, cathepsins B and L, which are lysosomal proteases, play roles in protein degradation and turnover, apoptosis, and other cellular processes . By measuring the activity of these enzymes with H-Asp-AMC, we can gain insights into these biochemical pathways.
Result of Action
The cleavage of H-Asp-AMC by target enzymes results in the release of fluorescence. This allows researchers to measure the activity of the enzymes, providing valuable information about biochemical processes in the sample being studied .
Action Environment
The action of H-Asp-AMC is influenced by various environmental factors. For instance, the pH and temperature of the assay can affect enzyme activity and thus the fluorescence generated. Additionally, the presence of other substances that can interfere with the fluorescence measurement or inhibit the enzymes can also impact the efficacy of H-Asp-AMC .
Safety and Hazards
Future Directions
While specific future directions for H-Asp-AMC were not found, research into similar compounds suggests potential avenues. For instance, future directions for caspase-3 inhibitors, which are similar to H-Asp-AMC, include optimizing pharmacokinetic and activity/selectivity profiles to advance them to deliverable drugs .
properties
IUPAC Name |
(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPGZSFBVEQMU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955279 | |
Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp-AMC | |
CAS RN |
336616-48-9 | |
Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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